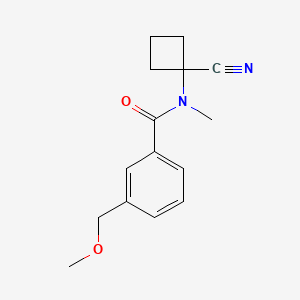
N-(1-cyanocyclobutyl)-3-(methoxymethyl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)-3-(methoxymethyl)-N-methylbenzamide, commonly known as CM156, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic benefits. CM156 belongs to the class of benzamide derivatives and has been shown to exhibit promising anti-cancer activity.
Mechanism of Action
The mechanism of action of CM156 involves the inhibition of complex III of the mitochondrial electron transport chain. This leads to the production of reactive oxygen species, which activate the mitochondrial permeability transition pore, resulting in the release of cytochrome c and subsequent apoptosis of cancer cells. CM156 has also been shown to activate AMP-activated protein kinase, which plays a role in regulating energy metabolism and glucose uptake.
Biochemical and Physiological Effects
CM156 has been shown to have several biochemical and physiological effects. It activates AMP-activated protein kinase, which regulates energy metabolism and glucose uptake. CM156 also inhibits complex III of the mitochondrial electron transport chain, leading to the production of reactive oxygen species and subsequent apoptosis of cancer cells. In addition, CM156 has been shown to reduce inflammation and oxidative stress, which are associated with various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using CM156 in lab experiments is its high potency and specificity for inhibiting complex III of the mitochondrial electron transport chain. This makes it a valuable tool for studying the role of mitochondrial dysfunction in cancer and other diseases. However, one limitation of using CM156 is its potential toxicity, which requires careful dosing and monitoring in animal and cell culture experiments.
Future Directions
There are several future directions for research on CM156. One area of interest is its potential to treat metabolic disorders, such as obesity and diabetes. CM156 has been shown to activate AMP-activated protein kinase, which plays a role in regulating energy metabolism and glucose uptake. Another area of interest is its potential as a combination therapy with other anti-cancer drugs. CM156 has been shown to enhance the anti-cancer activity of other drugs, such as cisplatin and doxorubicin. Finally, further studies are needed to evaluate the safety and efficacy of CM156 in animal and clinical trials.
Conclusion
In conclusion, CM156 is a novel small molecule inhibitor that has shown promising anti-cancer activity through its inhibition of complex III of the mitochondrial electron transport chain. It has also been studied for its potential to treat metabolic disorders and enhance the anti-cancer activity of other drugs. While there are limitations to its use in lab experiments, CM156 remains a valuable tool for studying mitochondrial dysfunction and developing new therapies for cancer and other diseases.
Synthesis Methods
The synthesis of CM156 involves a multi-step process that starts with the reaction of 4-cyanocyclobutanone with methylamine to produce N-methyl-4-cyanocyclobutanecarboxamide. This intermediate is then reacted with 3-(chloromethyl)benzonitrile to yield the desired product, CM156. The synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
CM156 has been extensively studied for its anti-cancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. CM156 works by targeting the mitochondrial electron transport chain, leading to the production of reactive oxygen species and subsequent apoptosis of cancer cells. In addition to its anti-cancer activity, CM156 has also been studied for its potential to treat metabolic disorders, such as obesity and diabetes.
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-3-(methoxymethyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-17(15(11-16)7-4-8-15)14(18)13-6-3-5-12(9-13)10-19-2/h3,5-6,9H,4,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVVIUDXDYWZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC(=C1)COC)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-3-(methoxymethyl)-N-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

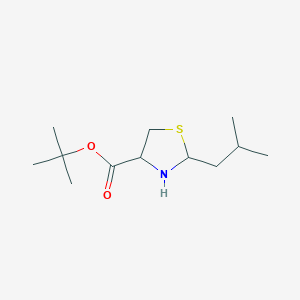
![N-(5-chloro-2-methylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2439356.png)

![(2E)-3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]acrylic acid](/img/structure/B2439360.png)
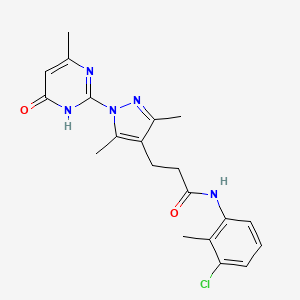
![N-(3-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2439362.png)
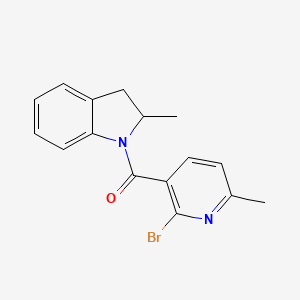

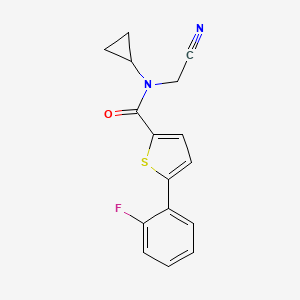
![N,N-diethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide](/img/structure/B2439368.png)
![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2439369.png)
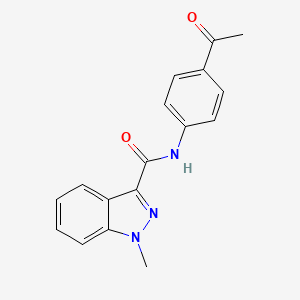
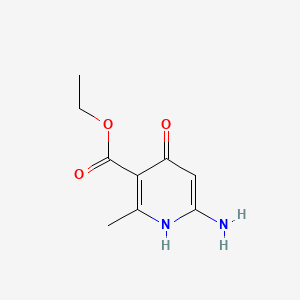
![2-Ethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2439373.png)